molecular formula C12H7FN2 B3031489 2-Fluorophenazine CAS No. 397-57-9

2-Fluorophenazine

Cat. No.: B3031489
CAS No.: 397-57-9
M. Wt: 198.2 g/mol
InChI Key: IAGQFKKPPASHTB-UHFFFAOYSA-N
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Description

2-Fluorophenazine is a fluorinated derivative of phenazine, a nitrogen-containing heterocyclic compound Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorophenazine typically involves the fluorination of phenazine or its derivatives. One common method is the Wohl-Aue reaction, which involves the condensation of 1,2-diaminobenzene with a suitable fluorinated precursor. Another approach is the oxidative cyclization of fluorinated diphenylamines. These reactions often require specific catalysts and controlled conditions to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Fluorophenazine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield dihydrophenazine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Scientific Research Applications

2-Fluorophenazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluorophenazine involves its interaction with cellular components. In the case of its anticancer activity, it is believed to interfere with cellular respiration in hypoxic tumor cells, leading to cell death. The fluorine atom enhances its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

    Phenazine: The parent compound with similar biological activities but without the fluorine atom.

    2-Chlorophenazine: Another halogenated derivative with different chemical properties.

    2-Bromophenazine: Similar to 2-Fluorophenazine but with a bromine atom instead of fluorine.

Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-fluorophenazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGQFKKPPASHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20293997
Record name 2-fluorophenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

397-57-9
Record name NSC93384
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93384
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-fluorophenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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